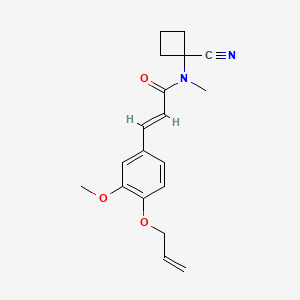![molecular formula C19H19N3OS2 B2691656 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one CAS No. 887462-38-6](/img/structure/B2691656.png)
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{4-[(Phenylthio)acetyl]piperazin-1-yl}-1,3-benzothiazole” is a derivative of benzothiazole, which is a privileged scaffold in the field of synthetic and medicinal chemistry . Benzothiazole derivatives possess a wide range of pharmacological properties and a high degree of structural diversity, making them vital for the investigation of novel therapeutics .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been the subject of extensive research. For instance, Lima and co-workers established a novel methodology for the synthesis of 2-substituted benzothiazole derivatives . They used α-keto acids and 2,2’-disulfanediyldianiline as substrates and sodium metabisulfite as a catalyst .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by a high degree of structural diversity . The 2nd position of benzothiazole is the most active site, making 2-arylbenzothiazole a suitable scaffold in pharmaceutical chemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives are diverse and complex. Lima and co-workers used α-keto acids and 2,2’-disulfanediyldianiline as substrates in their synthesis methodology .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structure. For instance, one derivative, 2-(4-(3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)piperazin-1-yl)benzo[d]oxazole, has a melting point of 145–147 °C .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Compounds related to 2-{4-[(Phenylthio)acetyl]piperazin-1-yl}-1,3-benzothiazole have been synthesized and tested for their antimicrobial properties. For instance, Patel and Agravat (2007, 2009) synthesized new pyridine derivatives, including benzothiazole structures, and evaluated their antimicrobial activities. These compounds showed significant antibacterial and antifungal properties, indicating their potential in addressing microbial infections (Patel & Agravat, 2007; Patel & Agravat, 2009).
Anti-acetylcholinesterase Activity
Research by Mohsen et al. (2014) focused on synthesizing benzothiazole derivatives bearing piperazine and thiocarbamate moieties to investigate their potential anticholinesterase properties. Several compounds exhibited inhibitory effects on acetylcholinesterase, suggesting their possible use in treating diseases associated with cholinesterase dysfunction, such as Alzheimer's disease (Mohsen et al., 2014).
Antitumor and Cytotoxic Activities
Several studies have synthesized and evaluated benzothiazole derivatives for their antitumor and cytotoxic activities. For example, Byrappa et al. (2017) reported on isoxazolines linked via piperazine to benzoisothiazoles, showing potent cytotoxic and antineoplastic activities in mammalian cancer cells. These findings highlight the potential of benzothiazole derivatives as novel therapeutic agents for cancer treatment (Byrappa et al., 2017).
Biological Investigations
Chhatriwala et al. (2014) synthesized N-phenyl- and N-benzothiazolyl-2-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)acetamides and tested their in vitro biological efficacy against various bacteria and fungi. These compounds demonstrated moderate to good bioefficacies, suggesting their potential as antimicrobial agents (Chhatriwala et al., 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c23-18(14-24-15-6-2-1-3-7-15)21-10-12-22(13-11-21)19-20-16-8-4-5-9-17(16)25-19/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXWQPTVYPGPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2691574.png)
![N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2691575.png)
![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide](/img/structure/B2691577.png)
![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2691579.png)

![5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
![4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2691584.png)
![6-FLUORO-N-[3-(METHYLSULFANYL)PHENYL]-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE](/img/structure/B2691585.png)

![Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2691592.png)
![N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide](/img/structure/B2691594.png)
![4-methyl-N-[(oxolan-2-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B2691595.png)
![3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one](/img/structure/B2691596.png)
